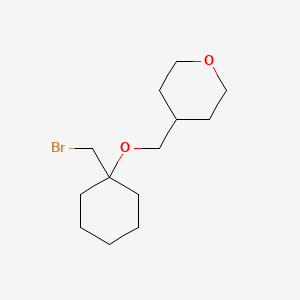
Bisnormacromerine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bisnormacromerine is a non-psychoactive methylated derivative of norepinephrine. It is structurally related to macromerine and normacromerine, which are also derivatives of norepinephrine . Unlike some of its relatives, this compound does not produce significant psychoactive effects .
Preparation Methods
Bisnormacromerine can be synthesized through the methylation of norepinephrine. The synthetic route involves the O and/or N methylation of norepinephrine, resulting in the formation of this compound . The reaction conditions typically involve the use of methylating agents under controlled temperature and pH conditions
Chemical Reactions Analysis
Bisnormacromerine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bisnormacromerine has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of methylation on the activity of norepinephrine derivatives.
Medicine: While not directly used in medicine, this compound’s structural similarity to norepinephrine makes it valuable for studying the pharmacokinetics and pharmacodynamics of related compounds.
Mechanism of Action
The mechanism of action of bisnormacromerine involves its interaction with norepinephrine receptors. due to its methylated structure, it does not produce significant psychoactive effects . The molecular targets and pathways involved are similar to those of norepinephrine but with reduced activity due to the methylation.
Comparison with Similar Compounds
Bisnormacromerine is similar to other methylated derivatives of norepinephrine, such as macromerine and normacromerine . it is unique in its lack of significant psychoactive effects. This makes it a valuable compound for studying the effects of methylation on norepinephrine activity without the confounding effects of psychoactivity. Similar compounds include:
Macromerine: Another methylated derivative of norepinephrine with some psychoactive properties.
Normacromerine: A closely related compound with similar structural features but different pharmacological effects.
Properties
CAS No. |
61693-05-8 |
|---|---|
Molecular Formula |
C10H15NO3 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
(1R)-2-amino-1-(3,4-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H15NO3/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5,8,12H,6,11H2,1-2H3/t8-/m0/s1 |
InChI Key |
WIUFFBGZBFVVDL-QMMMGPOBSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H](CN)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CN)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-(3-Bromophenyl)bicyclo[2.1.1]hexan-5-ol](/img/structure/B13640256.png)





